1-(3-Chlorophenyl)pentane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)pentane-1,4-dione is an organic compound with the molecular formula C₁₁H₁₁ClO₂ It is characterized by the presence of a chlorophenyl group attached to a pentane-1,4-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chlorophenyl)pentane-1,4-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chlorobenzene with pentane-1,4-dione in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)pentane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chlorophenyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)pentane-1,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)pentane-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dione moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and affect biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)pentane-1,3-dione: This compound has a similar structure but differs in the position of the chlorine atom and the dione moiety.
1-(4-Chlorophenyl)pentane-1,4-dione: Similar to 1-(3-chlorophenyl)pentane-1,4-dione but with the chlorine atom in the para position.
Uniqueness
This compound is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Properties
CAS No. |
735276-43-4 |
---|---|
Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
1-(3-chlorophenyl)pentane-1,4-dione |
InChI |
InChI=1S/C11H11ClO2/c1-8(13)5-6-11(14)9-3-2-4-10(12)7-9/h2-4,7H,5-6H2,1H3 |
InChI Key |
URWAEVRPAMPJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.